
2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine is an organic compound that features both pyridine and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine typically involves the reaction of pyridine and pyrimidine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the pyridine and pyrimidine rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as electronic or photonic materials.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-3-yl)-1-(pyrimidin-2-yl)ethan-1-amine
- 2-(Pyridin-4-yl)-1-(pyrimidin-4-yl)ethan-1-amine
- 2-(Pyridin-2-yl)-1-(pyrimidin-2-yl)ethan-1-amine
Uniqueness
2-(Pyridin-4-yl)-1-(pyrimidin-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the pyridine and pyrimidine rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the position of the nitrogen atoms in the rings can influence the compound’s binding affinity to molecular targets and its overall reactivity.
Propiedades
Fórmula molecular |
C11H12N4 |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-pyridin-4-yl-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C11H12N4/c12-10(11-14-4-1-5-15-11)8-9-2-6-13-7-3-9/h1-7,10H,8,12H2 |
Clave InChI |
MCNSZYYZIQDCLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)C(CC2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


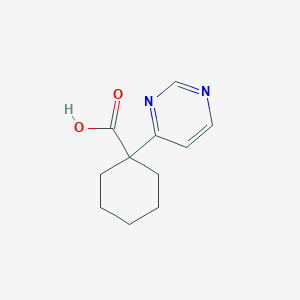


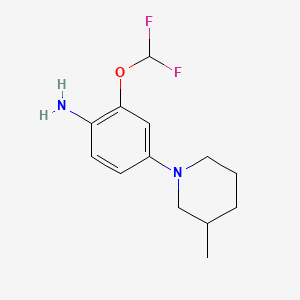
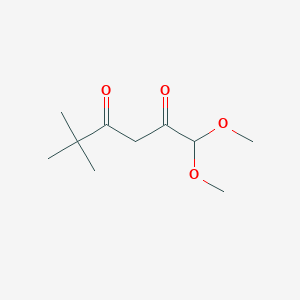
![3-Methylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B13636162.png)
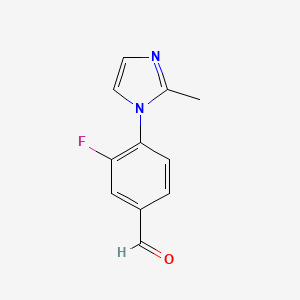
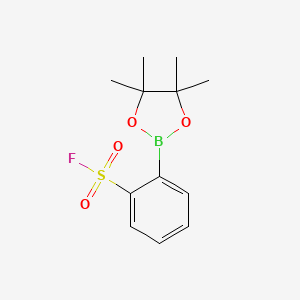
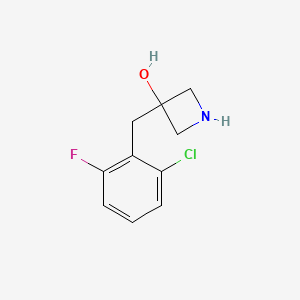

![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636198.png)
![1-[2-(2-Methoxyethanesulfonyl)ethyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636200.png)
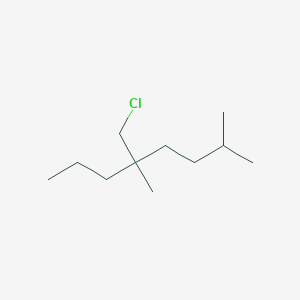
methanone](/img/structure/B13636207.png)
